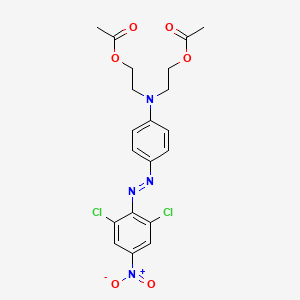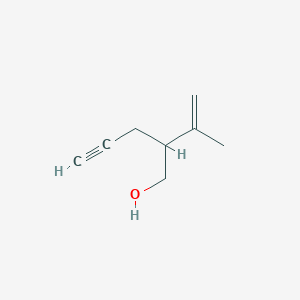
Ethanol, 2,2'-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) is an organic compound known for its use as a colorant dye in various industrial applications. This compound is characterized by its complex structure, which includes azo and imino groups, making it a versatile chemical in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) typically involves the reaction of 2,6-dichloro-4-nitroaniline with a diazonium salt, followed by coupling with an aromatic amine. The resulting azo compound is then reacted with ethanol and acetic anhydride to form the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azo compounds, amino derivatives, and other functionalized aromatic compounds .
Applications De Recherche Scientifique
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The azo and imino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
- Ethanol, 2,2’-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)bis-, diacetate (ester) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dichloro and nitro groups enhances its reactivity and stability compared to similar compounds .
Propriétés
Numéro CAS |
55619-17-5 |
|---|---|
Formule moléculaire |
C20H20Cl2N4O6 |
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
2-[N-(2-acetyloxyethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H20Cl2N4O6/c1-13(27)31-9-7-25(8-10-32-14(2)28)16-5-3-15(4-6-16)23-24-20-18(21)11-17(26(29)30)12-19(20)22/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
FUTQQMRXKBWFIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)




![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
